molecular formula C9H7N3O2 B1345696 (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone CAS No. 38924-53-7

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone

Cat. No.: B1345696
CAS No.: 38924-53-7
M. Wt: 189.17 g/mol
InChI Key: FSUWRFXTSWSYPV-UHFFFAOYSA-N
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Description

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol This compound is known for its unique structure, which includes an oxadiazole ring fused with a phenyl group

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anti-inflammatory properties , suggesting potential targets could be inflammatory pathways or enzymes.

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit the production of inflammatory factors in lipopolysaccharide-induced cells . This suggests that 4-Benzoyl-3-furazanamine may interact with its targets to modulate inflammatory responses.

Result of Action

Related compounds have demonstrated anti-inflammatory effects, including the inhibition of inflammatory factor production in cells . This suggests that 4-Benzoyl-3-furazanamine may have similar effects.

Biochemical Analysis

Biochemical Properties

4-Benzoyl-3-furazanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 4-Benzoyl-3-furazanamine is with the enzyme benzoyl-CoA reductase, which is involved in the anaerobic degradation of aromatic compounds. This interaction facilitates the reduction of benzoyl-CoA to 1,5-dienoyl-CoA, a key step in the metabolic pathway . Additionally, 4-Benzoyl-3-furazanamine has been shown to inhibit the activity of the human cancer cellular 20S proteasome, leading to the accumulation of ubiquitinated proteins and proteasome target proteins such as Bax and p27 .

Cellular Effects

4-Benzoyl-3-furazanamine exerts significant effects on various types of cells and cellular processes. In human liver cancer HepG2 cells, it has demonstrated a strong inhibitory effect on cell proliferation by inhibiting the activity of the 20S proteasome . This inhibition results in the accumulation of ubiquitinated proteins, leading to cytostatic effects and reduced cell viability. Furthermore, 4-Benzoyl-3-furazanamine influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.

Molecular Mechanism

The molecular mechanism of action of 4-Benzoyl-3-furazanamine involves several key interactions at the molecular level. It binds to the active site of benzoyl-CoA reductase, facilitating the reduction of benzoyl-CoA to 1,5-dienoyl-CoA . Additionally, 4-Benzoyl-3-furazanamine inhibits the activity of the 20S proteasome by binding to its catalytic subunits, leading to the accumulation of ubiquitinated proteins and proteasome target proteins . This inhibition disrupts the normal degradation of proteins, resulting in cytostatic effects and altered cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Benzoyl-3-furazanamine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to 4-Benzoyl-3-furazanamine can lead to cumulative effects on cellular function, including sustained inhibition of proteasome activity and prolonged cytostatic effects . These temporal effects highlight the importance of monitoring the duration of exposure to 4-Benzoyl-3-furazanamine in experimental studies.

Dosage Effects in Animal Models

The effects of 4-Benzoyl-3-furazanamine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse effects. At higher doses, 4-Benzoyl-3-furazanamine can induce toxic effects, including hepatotoxicity and neurotoxicity . These threshold effects underscore the importance of determining the optimal dosage range for therapeutic applications of 4-Benzoyl-3-furazanamine in animal models.

Metabolic Pathways

4-Benzoyl-3-furazanamine is involved in several metabolic pathways, including the anaerobic degradation of aromatic compounds via the benzoyl-CoA pathway . This pathway involves the reduction of benzoyl-CoA to 1,5-dienoyl-CoA by benzoyl-CoA reductase, followed by further degradation to acetyl-CoA and other metabolites. The compound also interacts with various enzymes and cofactors involved in these metabolic processes, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 4-Benzoyl-3-furazanamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues, enhancing its biochemical effects

Subcellular Localization

The subcellular localization of 4-Benzoyl-3-furazanamine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, 4-Benzoyl-3-furazanamine may undergo post-translational modifications that direct it to specific subcellular compartments or organelles, further influencing its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone typically involves the reaction of 4-amino-1,2,5-oxadiazole with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and sulfuric acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is unique due to its specific structural features, such as the combination of an oxadiazole ring with a phenyl group. This structure imparts distinct chemical and physical properties, making it valuable for various research applications. Compared to similar compounds, it offers a different set of reactivity and potential biological activities.

Properties

IUPAC Name

(4-amino-1,2,5-oxadiazol-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-9-7(11-14-12-9)8(13)6-4-2-1-3-5-6/h1-5H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUWRFXTSWSYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192212
Record name 4-Benzoyl-3-furazanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38924-53-7
Record name 4-Benzoyl-3-furazanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038924537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzoyl-3-furazanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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